diethyl (2S)-2-pyrrol-1-ylpentanedioate

Description

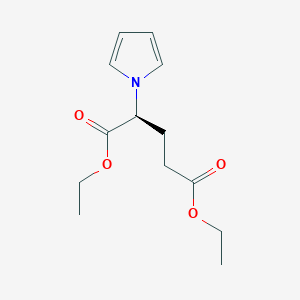

Diethyl (2S)-2-pyrrol-1-ylpentanedioate is a chiral diester derived from pentanedioic acid (glutaric acid) with a pyrrole substituent at the 2-position of the carbon chain. The compound features:

- Molecular formula: C₁₃H₁₉NO₄.

- Stereochemistry: An (2S)-configured stereocenter, introducing chirality.

- Functional groups: Two ethyl ester moieties and a pyrrol-1-yl group (a five-membered aromatic ring with one nitrogen atom).

Synthesis likely involves esterification of glutaric acid derivatives followed by regioselective introduction of the pyrrole group via nucleophilic substitution or coupling reactions .

Properties

CAS No. |

157034-04-3 |

|---|---|

Molecular Formula |

C13H19NO4 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

diethyl (2S)-2-pyrrol-1-ylpentanedioate |

InChI |

InChI=1S/C13H19NO4/c1-3-17-12(15)8-7-11(13(16)18-4-2)14-9-5-6-10-14/h5-6,9-11H,3-4,7-8H2,1-2H3/t11-/m0/s1 |

InChI Key |

SKQZPYYDNOLPET-NSHDSACASA-N |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)N1C=CC=C1 |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N1C=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2S)-2-pyrrol-1-ylpentanedioate typically involves the esterification of the corresponding pyrrole derivative with diethyl pentanedioate. One common method involves the use of diethyl L-tartrate as a starting material, which undergoes a series of reactions including bromination, nucleophilic substitution, and esterification . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine and DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar starting materials and catalysts. The reactions are typically carried out in well-ventilated hoods due to the handling of toxic reagents like hydrogen bromide and azidotrimethylsilane .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2S)-2-pyrrol-1-ylpentanedioate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl pentanedioic acid, while reduction may produce diethyl (2S)-2-pyrrol-1-ylpentanediol .

Scientific Research Applications

Diethyl (2S)-2-pyrrol-1-ylpentanedioate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its ester functional groups.

Industry: Used in the production of polymers and other materials with unique properties

Mechanism of Action

The mechanism of action of diethyl (2S)-2-pyrrol-1-ylpentanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active pyrrole derivative, which can then interact with enzymes or receptors in biological systems. The pathways involved may include ester hydrolysis and subsequent binding to target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl Succinate (C₈H₁₄O₄)

Diethyl succinate, a simpler diester of succinic acid, shares the following characteristics with the target compound:

- Physical properties :

- Structural differences : Lacks the pyrrole substituent and chirality, resulting in reduced steric hindrance and aromatic interactions.

rac-(1R,2S,3S*)-Diethyl 4-methyl-2-phenyl-6-(2-phenylhydrazinylidene)cyclohex-4-ene-1,3-dicarboxylate (C₂₅H₂₈N₂O₄)

This structurally complex diester, reported in , contrasts with the target compound in:

- Backbone : Cyclohexene ring vs. linear pentanedioate chain.

- Substituents : Phenyl and hydrazinylidene groups vs. pyrrole.

- Crystallography :

Key Comparison Table

Notes

- Pyrrole’s electron-rich nature may enhance stability in organic solvents but reduce water solubility compared to diethyl succinate.

- Chirality in the target compound could lead to distinct biological activity or crystallization behavior compared to non-chiral analogs.

Biological Activity

Diethyl (2S)-2-pyrrol-1-ylpentanedioate, also known as diethyl L-glutamate, is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ClNO₄ |

| Molecular Weight | 239.697 g/mol |

| Density | 1.08 g/cm³ |

| Boiling Point | 262ºC |

| Melting Point | 108-110°C |

These properties indicate its potential for various applications in biological systems.

The biological activity of this compound primarily revolves around its role as a glutamic acid derivative . Glutamic acid is a key neurotransmitter in the central nervous system, and its derivatives have been shown to influence several physiological processes:

- Neurotransmission : As a glutamate analog, this compound may modulate excitatory neurotransmission, potentially impacting cognitive functions and mood regulation.

- Ergogenic Effects : Research indicates that amino acid derivatives can enhance physical performance by influencing hormone secretion and energy metabolism during exercise .

Therapeutic Applications

This compound shows promise in several therapeutic areas:

- Cognitive Enhancement : Due to its potential effects on neurotransmission, it may be beneficial in treating cognitive disorders.

- Muscle Recovery : Its role as an ergogenic aid suggests it could help in recovery from exercise-induced muscle damage .

- Pain Management : Analogous compounds have been explored for their analgesic properties, indicating potential applications in pain relief.

Case Study 1: Ergogenic Effects

A study conducted by Luckose et al. (2015) examined the effects of amino acid derivatives on physical performance. The findings suggested that this compound could improve endurance and reduce fatigue among athletes, supporting its use as a dietary supplement for performance enhancement .

Case Study 2: Neuroprotective Properties

In another investigation, the neuroprotective effects of glutamic acid derivatives were assessed. The results indicated that this compound could mitigate oxidative stress in neuronal cells, suggesting its potential utility in neurodegenerative disease management.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cognitive Function : Animal models have shown improved learning and memory retention when administered with glutamate derivatives, including this compound.

- Muscle Recovery : Clinical trials indicate that supplementation with this compound can lead to faster recovery times post-exercise, attributed to its role in protein synthesis and muscle repair mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.